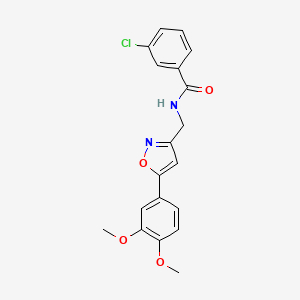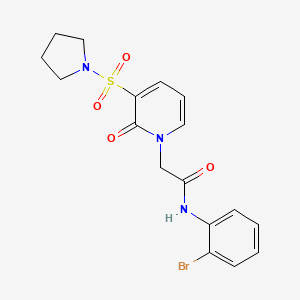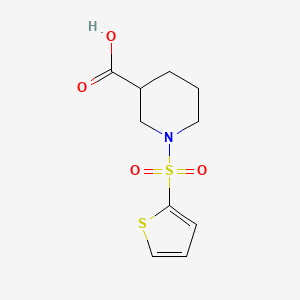![molecular formula C25H26N2O B2879928 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797172-21-4](/img/structure/B2879928.png)
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide” is a chemical compound that has drawn the attention of researchers in different fields. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring and two phenyl groups . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Peripheral Kappa-Opiate Agonism
2,2-Diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide and its analogues like EMD 61753 have been studied for their peripherally selective kappa-opiate agonist properties. They exhibit antihyperalgesic activity in animal models of inflammatory pain without causing central nervous system effects, suggesting a potential for managing pain with reduced central side effects (Gottschlich et al., 1995).
Dopamine Transporter Binding
The compound's analogues have been explored for their unique dopamine uptake inhibition properties. Studies on modafinil, a related 2-[(diphenylmethyl)sulfinyl]acetamide, demonstrate binding differences from traditional dopamine uptake inhibitors like cocaine, offering insights into novel treatments for psychostimulant abuse (Okunola-Bakare et al., 2014).
Corrosion Inhibition
Research into acetamide derivatives, including those related to this compound, has shown potential applications in corrosion inhibition. Such compounds have demonstrated effectiveness in protecting steel surfaces in acidic and oil media, suggesting a role in industrial corrosion prevention (Yıldırım & Çetin, 2008).
Antioxidant and Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial and antioxidant properties. Some of these compounds showed significant activity, indicating potential for development into new therapeutic agents (Kumar & Mishra, 2015).
Future Directions
The future directions in the research of “2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide” could involve exploring its potential biological activities and developing new synthetic strategies . It could also involve studying its physicochemical parameters and structure-activity relationship .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The presence of the pyrrolidine ring in the compound suggests that it may interact with its targets through sp3 hybridization . This interaction could lead to changes in the target’s function, although the specific changes would depend on the nature of the target.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological pathways . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound suggests that it may have favorable adme properties . The impact of these properties on the compound’s bioavailability would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is administered.
Result of Action
Compounds containing a pyrrolidine ring are known to have various biological effects . The specific effects of 2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide would depend on its targets and the nature of its interactions with these targets.
Properties
IUPAC Name |
2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(24(20-11-4-1-5-12-20)21-13-6-2-7-14-21)26-19-23-17-10-18-27(23)22-15-8-3-9-16-22/h1-9,11-16,23-24H,10,17-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXECEBHREOUJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)
![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)
![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)


![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/no-structure.png)

![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)
